![molecular formula C20H22F3N3O B5677533 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
This compound belongs to a class of chemicals that often exhibit significant biological activity, making them of interest in medicinal chemistry and materials science. The structural elements, including the cyclopropylmethyl group, imidazole ring, trifluoromethylbenzoyl moiety, and piperidine ring, suggest a molecule with potential interactions in biological systems and chemical processes.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes that might include the formation of imidazole rings, attachment of cyclopropylmethyl groups, and incorporation of trifluoromethylbenzoyl groups into piperidine skeletons. For example, a novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives synthesized through reactions involving piperidine suggests methodologies that could be applicable to the synthesis of the compound (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, showcasing the spatial arrangement of atoms and the geometry of the molecule. For instance, the structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine highlights the importance of understanding the three-dimensional arrangement for biological activity and chemical reactivity (Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving imidazole and piperidine rings often lead to the formation of compounds with unique properties. For instance, the creation of imidazole/benzotriazole substituted piperidin-4-one derivatives and their antimicrobial evaluation suggests potential reactivity paths and biological properties of related compounds (Ramachandran et al., 2011).
properties
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-4-2-1-3-16(17)19(27)25-10-7-15(8-11-25)18-24-9-12-26(18)13-14-5-6-14/h1-4,9,12,14-15H,5-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISUNYIVKVLNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine |
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